An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoxazole-5-carbonitrile
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic structure, characterized by the electron-withdrawing nitrile group appended to the electron-rich isoxazole ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of isoxazole-5-carbonitrile and its derivatives. We will delve into its spectroscopic signature, explore its behavior in key chemical transformations, and provide a detailed experimental protocol for a representative synthesis. This document is intended to serve as a valuable resource for researchers leveraging the isoxazole-5-carbonitrile scaffold in their scientific endeavors.
Introduction: The Isoxazole-5-carbonitrile Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, making it a "privileged scaffold" in drug discovery due to its presence in numerous pharmaceuticals. The introduction of a carbonitrile (cyano) group at the 5-position profoundly influences the ring's electronic properties and reactivity. The nitrile group, a potent electron-withdrawing group, modulates the aromaticity and electron density of the isoxazole ring, thereby influencing its susceptibility to nucleophilic and electrophilic attack, as well as cycloaddition and ring-opening reactions. Understanding these properties is paramount for the strategic design and synthesis of novel isoxazole-based compounds with desired biological activities.
Physicochemical and Spectroscopic Properties
While specific experimental data for the parent isoxazole-5-carbonitrile is not extensively documented in readily available literature, its properties can be inferred from closely related, substituted analogs.
Physical Properties
The physical properties of isoxazole-carbonitriles are influenced by their substituents. Generally, they are crystalline solids with melting points influenced by molecular symmetry and intermolecular forces.
| Property | Value (for representative derivatives) | Source(s) |
| Molecular Formula | C₄H₂N₂O (unsubstituted) | N/A |
| Molecular Weight | 94.07 g/mol (unsubstituted) | N/A |
| Melting Point | 154–156°C (for 5-amino-3-phenylisoxazole-4-carbonitrile) | [1] |
| Boiling Point | 249.4±20.0 °C (Predicted for 5-Methyl-3-isoxazolecarbonitrile) | [2] |
Spectroscopic Characterization
The structural elucidation of isoxazole-5-carbonitrile and its derivatives relies heavily on spectroscopic techniques.
The most characteristic feature in the IR spectrum of isoxazole-5-carbonitriles is the sharp, strong absorption band corresponding to the nitrile group (C≡N) stretching vibration.
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C≡N Stretch: Typically observed in the range of 2213-2235 cm⁻¹.[1][3] This is a highly diagnostic peak for the presence of the cyano functionality.
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Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring typically appear in the 1615-1400 cm⁻¹ region.[1]
¹H NMR: The proton on the C4 position of the isoxazole ring is of particular interest. Its chemical shift is influenced by the substituents on the ring. For substituted derivatives, the aromatic protons of the substituent will also be present.
¹³C NMR: The carbon atoms of the isoxazole ring and the nitrile group exhibit characteristic chemical shifts.
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Nitrile Carbon (C≡N): Typically resonates in the range of 113-117 ppm.[1]
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Isoxazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons are dependent on the substitution pattern.
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is typically observed, and fragmentation may involve the loss of small molecules like HCN, CO, and cleavage of the isoxazole ring.
Synthesis of Isoxazole-Carbonitriles
The most prevalent and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] For the synthesis of isoxazole-5-carbonitriles, this would involve the reaction of a nitrile oxide with a propiolonitrile derivative.
Additionally, multicomponent reactions have emerged as a powerful, efficient, and environmentally friendly strategy for the synthesis of highly functionalized isoxazole-carbonitriles.[1][4]
Experimental Protocol: Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile
This protocol is adapted from a reported procedure and serves as a representative example of the synthesis of a functionalized isoxazole-carbonitrile.[1]
Materials:
-
Malononitrile
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Hydroxylamine hydrochloride
-
Ceric ammonium nitrate (CAN) as a Lewis acid catalyst
-
Isopropyl alcohol (solvent)
-
Ethyl acetate (for extraction)
-
Sodium bicarbonate solution
-
Cold water
Procedure:
-
In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), the desired aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.
-
To this solution, gradually add the Lewis acid catalyst, ceric ammonium nitrate (2 mmol).
-
Heat the reaction mixture at reflux for 5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).
-
Upon completion of the reaction, pour the mixture into cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5-amino-3-arylisoxazole-4-carbonitrile.[1]
Reactivity of Isoxazole-5-carbonitrile
The reactivity of isoxazole-5-carbonitrile is governed by the interplay between the isoxazole ring and the 5-cyano group.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can undergo a variety of transformations.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, isoxazole-5-carboxylic acid. This transformation is a valuable tool for introducing a carboxylic acid moiety.
-
Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Catalytic Hydrogenation: This method can also be employed, although it may sometimes lead to the reduction of the isoxazole ring as well, depending on the catalyst and reaction conditions.
The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form, after hydrolysis, ketones.
Reactions of the Isoxazole Ring
The isoxazole ring itself exhibits a rich and diverse reactivity.
The isoxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. However, this reactivity is less common compared to other transformations.
A characteristic feature of isoxazoles is their propensity to undergo ring-opening reactions under various conditions, providing access to a range of acyclic compounds.
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Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can cleave the weak N-O bond, leading to the formation of β-enaminones.
-
Base-Mediated Ring Opening: Strong bases can deprotonate the C4-proton, which can in some cases initiate ring cleavage. The acidity of the C4-proton is enhanced by the electron-withdrawing nitrile group at the C5-position.
While the isoxazole ring is generally considered electron-rich, the presence of the electron-withdrawing nitrile group deactivates the ring towards electrophilic substitution. If substitution does occur, it is most likely to happen at the C4 position.
Conclusion
Isoxazole-5-carbonitrile is a versatile heterocyclic building block with a rich and tunable reactivity profile. The interplay between the isoxazole ring and the cyano group allows for a wide array of chemical transformations, making it an attractive scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the development of novel chemical entities. This guide has provided a foundational overview to aid researchers in their exploration of this fascinating molecule.
References
- Smolecule. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- ChemicalBook. (2025). 5-Methyl-3-isoxazolecarbonitrile | 57351-99-2.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central.
Sources
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Figure 1. Resonance delocalization in a C5-substituted isoxazole.
